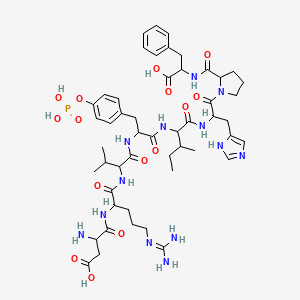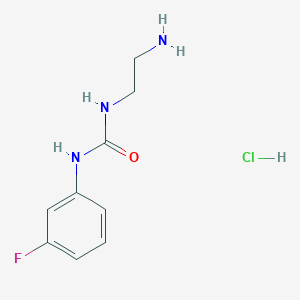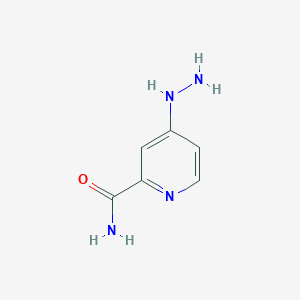
3-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)aniline is a complex organic compound that features a tetrahydropyran ring, a pyrazole ring, and an aniline group
Preparation Methods
The synthesis of 3-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)aniline typically involves multi-step organic reactions One common synthetic route starts with the preparation of the tetrahydropyran-4-ylmethyl group, which is then attached to a pyrazole ringReaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
3-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include:
- 1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine hydrochloride
- (1-Tetrahydro-2H-pyran-4-yl-3-piperidinyl)methanamine hydrochloride These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the tetrahydropyran, pyrazole, and aniline groups in 3-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)aniline contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]aniline |
InChI |
InChI=1S/C15H19N3O/c16-15-3-1-2-13(8-15)14-9-17-18(11-14)10-12-4-6-19-7-5-12/h1-3,8-9,11-12H,4-7,10,16H2 |
InChI Key |
LSHIVGDJYXQLRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


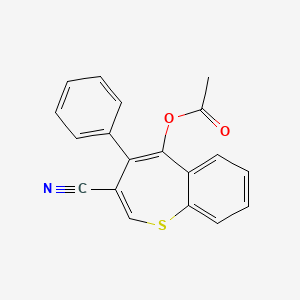


amine](/img/structure/B12084484.png)


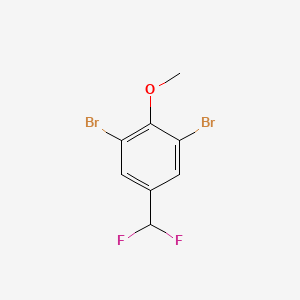


![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
